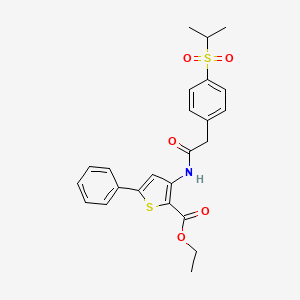
2-(morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Intermediates
Research has demonstrated the synthesis and utility of sulfonamide and carbamate derivatives of morpholinoaniline, an important intermediate in pharmaceutical development. For example, a study detailed the synthesis of a series of new sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, exhibiting potent antimicrobial activity, highlighting their potential as bioactive molecules (Janakiramudu et al., 2017). Another study focused on the synthesis of C-substituted morpholines and related N-heterocycles, demonstrating the utility of α-phenylvinylsulfonium salts in generating these compounds with high regio- and diastereoselectivity (Matlock et al., 2015).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of morpholine sulfonamide derivatives. One study found that 4-(Phenylsulfonyl) morpholine exhibited modulating activity against standard and multi-resistant strains of various bacteria and fungi, indicating its potential as an antimicrobial agent (Oliveira et al., 2015). This suggests the broader relevance of morpholine sulfonamide derivatives in combating resistant microbial strains.
Drug Development and Biological Activity
The role of sulfonamides, including those containing the morpholine moiety, extends into drug development and biological studies. For instance, a novel, water-soluble hydrogen sulfide–releasing molecule (GYY4137) containing a morpholine group has been characterized for its vasodilator and antihypertensive activity, providing insights into the biological effects of hydrogen sulfide (Li et al., 2008). Another study focused on the synthesis of morpholine-containing sulfonamides as potential ICAM-1/LFA-1 interaction inhibitors, showcasing the therapeutic applications of these compounds (Singh & Bansal, 2004).
properties
IUPAC Name |
2-morpholin-4-yl-N-(2-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c16-15(17)12-4-2-1-3-11(12)13-21(18,19)10-7-14-5-8-20-9-6-14/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLYXLXTSIFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

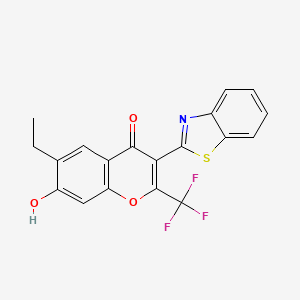
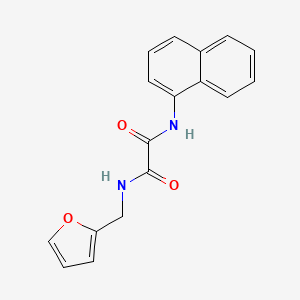
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
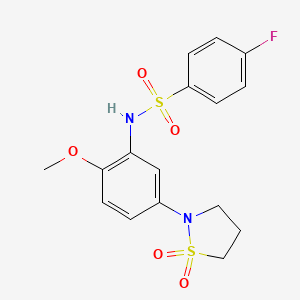
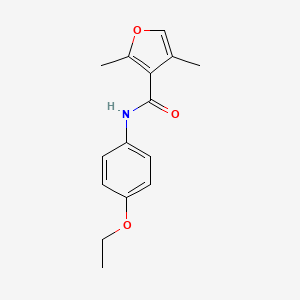
![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)
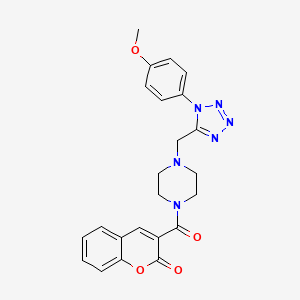
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)
